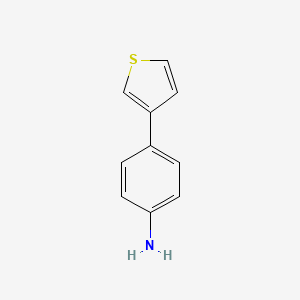

4-(Thiophen-3-yl)aniline

描述

Overview of Aniline (B41778) and Thiophene (B33073) Derivatives in Contemporary Chemical Science

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as precursors for a vast array of products, including dyes, pigments, pharmaceuticals, and rubber processing chemicals. wikipedia.orgsci-hub.seresearchgate.net Aniline, with its phenyl ring attached to an amino group, is the simplest aromatic amine and a versatile starting material for chemical synthesis. wikipedia.org Its derivatives, such as toluidines and chloroanilines, are typically synthesized through the nitration of substituted aromatic compounds followed by reduction. wikipedia.org The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution, makes it a valuable component in the synthesis of complex organic molecules. wikipedia.org

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are also of great interest to chemists. nih.govbohrium.com These compounds are found in various natural and synthetic products and exhibit a wide range of pharmacological properties. nih.govbohrium.com The thiophene ring imparts unique electronic characteristics to molecules, making them suitable for applications in materials science, particularly in the development of conductive polymers and other organic electronic materials. mdpi.com The synthesis of thiophene derivatives has evolved from classical methods to modern, more efficient techniques that allow for greater control over the final structure. bohrium.commdpi.com

Contextualizing the Academic Significance of 4-(Thiophen-3-yl)aniline within Organic and Materials Chemistry

The compound this compound, which incorporates both the aniline and thiophene moieties, has garnered academic interest primarily for its role as a versatile building block in the synthesis of more complex structures with potential applications in materials science and medicinal chemistry. evitachem.com Its structure, featuring a thiophene ring bonded to an aniline group, provides a unique combination of electronic properties. evitachem.com

In the realm of materials science, this compound is utilized as a monomer for the creation of conducting polymers. evitachem.com For instance, it can be polymerized to form Poly 4-(Thiophen-3-yl) aniline (PThA), a material that has been investigated for its potential in photoelectrochemical applications. researchgate.netsemanticscholar.org The polymer's presence has been shown to enhance the photochemical response in certain systems.

From an organic synthesis perspective, the amine group of this compound allows for a variety of chemical transformations. It can be used as a reactant to synthesize Schiff bases through condensation reactions. sigmaaldrich.comresearchgate.net For example, its reaction with o-vanillin produces 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol, a ligand capable of forming complexes with various metal ions. sigmaaldrich.comresearchgate.net Furthermore, it can undergo amide coupling reactions, such as the reaction with 2-(1H-imidazol-1-yl)acetic acid to form 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide. sigmaaldrich.com

The synthesis of this compound itself can be achieved through methods like Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction. evitachem.com This synthetic versatility, coupled with the electronic properties endowed by the thiophene and aniline rings, establishes this compound as a compound of considerable academic significance.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | evitachem.comsigmaaldrich.comchemicalbook.comscbt.comnih.gov |

| Molecular Weight | 175.25 g/mol | evitachem.comsigmaaldrich.comchemicalbook.comscbt.com |

| Melting Point | 99-103 °C (lit.) | sigmaaldrich.com |

| Appearance | White to brown powder or crystals | |

| CAS Number | 834884-74-1 | evitachem.comsigmaaldrich.comscbt.com |

| SMILES String | Nc1ccc(cc1)-c2ccsc2 | sigmaaldrich.com |

| InChI Key | GYPDHLDQINBFPY-UHFFFAOYSA-N | sigmaaldrich.com |

Derivatives of this compound

| Derivative Name | Description | Reference |

| Poly 4-(Thiophen-3-yl) aniline (PThA) | A conducting polymer formed from the polymerization of this compound. | researchgate.netsemanticscholar.org |

| 2-Methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol | A Schiff base synthesized through the condensation reaction of this compound and o-vanillin. | sigmaaldrich.comresearchgate.net |

| 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide | An amide formed by reacting this compound with 2-(1H-imidazol-1-yl)acetic acid. | sigmaaldrich.com |

| Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material | A composite material synthesized by in situ polymerization and composite formation method. | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPDHLDQINBFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399657 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-74-1 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Thiophen 3 Yl Aniline and Its Derivatives

Catalyzed Cross-Coupling Reactions for Thiophenyl Aniline (B41778) Core Structures

The formation of the C-C bond between the thiophene (B33073) and aniline rings is a key step in the synthesis of 4-(Thiophen-3-yl)aniline. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It has been successfully employed for the synthesis of this compound and its analogs. researchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.com

A particularly efficient method for the synthesis of this compound involves a micellar Suzuki cross-coupling reaction. mdpi.comunimib.it This approach utilizes a surfactant to create nanoreactors in an aqueous environment, which can lead to higher yields and faster reaction times, even at room temperature and without the need for an inert atmosphere. mdpi.comunimib.it In one reported procedure, 4-bromoaniline is coupled with 3-thienyl boronic acid using a palladium catalyst, Pd(dtbpf)Cl₂, in an aqueous solution of the surfactant Kolliphor EL. mdpi.comunimib.it This method has been shown to produce 4-(3-Thienyl)aniline in high yields. mdpi.comunimib.it

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |

| 4-Bromoaniline | 3-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | Room Temperature | 15 min | 94% |

This table presents data from a specific micellar Suzuki cross-coupling reaction for the synthesis of this compound. mdpi.comunimib.it

The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups makes it a versatile tool for synthesizing various substituted thiophenyl aniline derivatives. tcichemicals.com The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-synthesis.com

While palladium catalysis is prevalent, other transition metals such as nickel, copper, and iron have also been utilized in cross-coupling reactions to form C-C and C-N bonds, which are relevant to the synthesis of the this compound core and its derivatives.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are a more cost-effective alternative to palladium and have shown high reactivity in various cross-coupling reactions. acs.org Nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in environmentally friendly solvents. acs.org Furthermore, nickel catalysis has been employed for the amination of heteroaryl bromides and the synthesis of primary aryl and heteroaryl amines from alcohol derivatives, demonstrating its utility in forming C-N bonds. chemrxiv.orgacs.org These methods could potentially be adapted for the synthesis of this compound.

Copper and Iron-Catalyzed Cross-Coupling: Copper- and iron-catalyzed cross-coupling reactions represent even more economical and environmentally benign alternatives. longdom.org Iron-catalyzed C-H activation has been used for the heterocoupling of thiophenes with enamines. nih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of C-N bonds and have been applied in the synthesis of complex molecules. longdom.org While specific examples for the direct synthesis of this compound using these metals are less common, the principles of these reactions are applicable to the formation of the thiophenyl aniline scaffold.

Condensation Reactions for Derivatization

Once the this compound core is synthesized, the primary amine group provides a reactive handle for further functionalization through condensation reactions, leading to a diverse range of derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. jetir.org this compound readily undergoes this reaction to form Schiff base derivatives.

A notable example is the reaction of this compound with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This condensation reaction results in the formation of the Schiff base 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Such Schiff bases derived from salicylaldehydes are of interest due to their potential as ligands for metal complexes. evitachem.comajol.info

The general synthesis of Schiff bases involves mixing the primary amine and the carbonyl compound in a suitable solvent, often with heating and sometimes with a catalytic amount of acid to facilitate the dehydration. primescholars.com

| Amine | Carbonyl Compound | Product |

| This compound | o-Vanillin | 2-Methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol |

This table illustrates an example of a Schiff base derived from this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Amide bond formation is a fundamental reaction in organic synthesis, allowing for the coupling of a carboxylic acid with an amine. luxembourg-bio.com this compound, as a primary amine, can be acylated with various carboxylic acids or their derivatives to produce a wide array of functionalized amides.

These reactions typically require the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. luxembourg-bio.comsci-hub.st A specific example is the reaction of this compound with 2-(1H-imidazol-1-yl)acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the amide coupling agent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction yields 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Other common coupling reagents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often used in conjunction with additives like HOBt (Hydroxybenzotriazole). sci-hub.st The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to achieve high yields and purity. sci-hub.st

| Amine | Carboxylic Acid | Coupling Agent | Product |

| This compound | 2-(1H-Imidazol-1-yl)acetic acid | HATU | 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide |

This table provides an example of an amide synthesized from this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Polymerization Techniques for Poly[this compound]

The presence of both a polymerizable aniline moiety and a thiophene ring makes this compound an interesting monomer for the synthesis of conducting polymers. evitachem.com These polymers, often referred to as poly[this compound] (PThA), can be synthesized through various polymerization methods. evitachem.com

One reported method is an in situ polymerization and composite formation method to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This suggests that the polymerization can be initiated in the presence of a metal species to form a metal-polymer composite.

Furthermore, both chemical and electrochemical oxidative polymerization are common techniques for synthesizing conducting polymers from aniline and thiophene derivatives. researchgate.netjept.de Chemical oxidative polymerization often employs an oxidizing agent such as ferric chloride (FeCl₃). researchgate.net Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, leading to the deposition of the polymer film. jept.desemanticscholar.org The choice of polymerization technique can influence the properties of the resulting polymer, such as its molecular weight, morphology, and electrical conductivity.

Electropolymerization via Cyclic Voltammetry

Electropolymerization using cyclic voltammetry is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential range, scan rate, and monomer concentration.

In the case of thiophene and aniline derivatives, electropolymerization can be challenging due to the large difference in their oxidation potentials. Aniline typically polymerizes at around 0.8 V, whereas thiophene requires a much higher potential of approximately 2.0 V in non-aqueous or highly concentrated acidic solutions jept.de. For copolymers of thiophene and aniline, the process is carried out in a three-electrode system, often using acetonitrile as the solvent and an electrolyte such as lithium perchlorate jept.de. The resulting copolymers, such as poly(thiophene-co-aniline), often exhibit better solubility in solvents like DMSO and KOH compared to their respective homopolymers jept.de.

The electrochemical properties and structure of the resulting polymer films are characterized using techniques like cyclic voltammetry (CV), UV-visible spectroscopy, FT-IR spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) jept.de.

| Monomer/Comonomer System | Oxidation Potential (V) | Solvent | Supporting Electrolyte | Resulting Polymer |

|---|---|---|---|---|

| Aniline | ~0.8 | Aqueous Acid | - | Polyaniline |

| Thiophene | ~2.0 | Acetonitrile | Lithium Perchlorate | Polythiophene |

| Thiophene and Aniline | - | Acetonitrile | Lithium Perchlorate | Poly(thiophene-co-aniline) |

In Situ Chemical Polymerization and Composite Formation

In situ chemical polymerization is a versatile method for creating polymer composites where the polymer is formed directly in the presence of a filler or another material. This approach ensures an intimate contact between the polymer matrix and the filler, leading to enhanced properties of the composite material.

This compound can be used as a monomer to synthesize polymer-supported composite materials. For instance, a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite has been synthesized via an in situ polymerization method sigmaaldrich.comsigmaaldrich.com. This method involves the polymerization of the monomer in the presence of a palladium salt, leading to a composite material where palladium is dispersed within the polymer matrix. Such materials have potential applications in catalysis.

The in situ polymerization of 1,3-dioxolane has been explored to create solid polymer electrolytes for lithium metal batteries, where additives can induce ring-opening polymerization to form a stable solid electrolyte interphase (SEI) nih.govrsc.org.

| Monomer | Filler/Additive | Composite Material | Potential Application |

|---|---|---|---|

| This compound | Palladium(I) Salt | Pd(I)–poly[4-(thiophen-3yl)-aniline] | Catalysis sigmaaldrich.comsigmaaldrich.com |

| 1,3-Dioxolane | Tris(hexafluoroisopropyl) borate | Fluorine/boron-rich interfaces | Lithium Metal Batteries nih.govrsc.org |

Oxidative Polymerization Methods

Oxidative polymerization is a common method for the synthesis of conducting polymers from monomers like aniline, pyrrole, and thiophene derivatives mpg.de. This process involves the use of a chemical oxidizing agent to initiate the polymerization reaction.

For aniline and its derivatives, the oxidative polymerization mechanism is complex and can be influenced by factors such as the acidity of the medium and the nature of the oxidant researchgate.net. The oxidation of aniline in acidic aqueous media is often carried out using ammonium (B1175870) peroxydisulfate researchgate.net. The process is believed to involve the formation of anilinium cation-radicals, which then couple to form oligomers and eventually the final polymer researchgate.net. The morphology of the resulting polyaniline, such as granules, nanotubes, or thin films, is influenced by the reaction conditions researchgate.net.

Polymers of thiophene and aniline derivatives have been synthesized via oxidative polymerization using iron(III) chloride (FeCl3) as the oxidant researchgate.net. The resulting polymers are characterized by various spectroscopic and analytical techniques to determine their structure, solubility, and thermal stability researchgate.net.

| Oxidizing Agent | Monomer | Typical Reaction Conditions |

|---|---|---|

| Ammonium Peroxydisulfate | Aniline | Acidic aqueous media researchgate.net |

| Iron(III) Chloride (FeCl3) | Thiophene and Aniline derivatives | - researchgate.net |

Regioselective Synthesis of Advanced Thiophenyl Aniline Architectures

The precise control of chemical reactions to selectively form one constitutional isomer over others, known as regioselectivity, is crucial for the synthesis of complex molecular architectures. For thiophenyl aniline derivatives, regioselective synthesis allows for the creation of advanced materials with tailored electronic and structural properties.

Synthesis of Triazole-Based Molecular Hybrids

Triazole-based molecular hybrids are of interest due to their diverse biological and material properties. The "click reaction," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and regioselective method for synthesizing 1,2,3-triazoles nih.govhelsinki.fi.

This methodology can be applied to create hybrids of thiophene and triazole. For example, novel 1,2,4-triazolethiol–thiophene hybrids have been synthesized by the reaction of thiophene-2-carbohydrazide with isothiocyanates, followed by cyclization tandfonline.com. The synthesis of hybrids linked to a 1,2,3-triazole ring is often achieved through the well-known click reaction nih.gov. An alkyne moiety can be introduced into a thiophene-containing scaffold, which is then subjected to a click reaction with an azide to form the triazole ring rsc.org.

| Triazole Type | Key Reaction | Starting Materials |

|---|---|---|

| 1,2,4-Triazole | Cyclization | Thiophene-2-carbohydrazide, Isothiocyanate tandfonline.com |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized thiophene, Azide nih.govrsc.org |

Gold(I)-Catalyzed Intramolecular Hydrothiophenylation for Heterocyclic Systems

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds through the activation of alkynes towards intramolecular nucleophilic attack nih.gov.

A notable application of this is the gold(I)-catalyzed 6-endo-dig intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides. This reaction leads to the formation of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives researchgate.netnih.gov. The process is regiocontrolled due to the electronic bias of the alkynyl amide group, with the β-alkynyl carbon being the preferential site for nucleophilic attack researchgate.net. This method allows for the tuning of the emission properties and Stokes shifts of the resulting fluorescent molecules researchgate.netnih.gov.

| Substrate | Catalyst | Product | Reaction Type |

|---|---|---|---|

| N-thiophen-3-yl alkynylamides | Gold(I) complex | Thieno[3,2-b]pyridine-5(4H)-one derivatives | 6-endo-dig intramolecular hydrothiophenylation researchgate.netnih.gov |

Functionalized Pyrrole-Aniline Derivative Synthesis

The synthesis of functionalized pyrrole derivatives is of great interest due to their presence in many biologically active molecules. Various synthetic strategies have been developed to construct the pyrrole ring system.

One approach involves a four-component reaction between two primary amines, diketene, and nitrostyrene to produce highly functionalized pyrrole derivatives in good yields organic-chemistry.org. This one-pot synthesis proceeds under mild, neutral conditions without the need for a catalyst organic-chemistry.org. The mechanism is thought to involve the formation of an enaminone intermediate, followed by a Michael-type addition to nitrostyrene and subsequent cyclization and aromatization organic-chemistry.org.

Another route to functionalized pyrroles involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles nih.gov. Novel pyrrole derivatives can be synthesized from the reaction of a pyridinium ylide with olefins nih.gov.

| Method | Key Features | Reactants |

|---|---|---|

| Four-Component Reaction | One-pot, mild conditions, catalyst-free | Primary amines, diketene, nitrostyrene organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Formation of novel pyrrole derivatives | Azomethine ylides, olefins nih.gov |

Advanced Spectroscopic and Characterization Techniques for Thiophenyl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural confirmation of 4-(Thiophen-3-yl)aniline, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.

Proton NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons of the aniline (B41778) ring typically appear as two distinct doublets, corresponding to the protons ortho and meta to the amino group. The protons of the thiophene (B33073) ring also exhibit characteristic signals, with their chemical shifts and coupling patterns being highly dependent on their position relative to the sulfur atom and the point of attachment to the aniline ring.

A study reporting the synthesis of 4-(3-thiophen)aniline confirmed its characterization using NMR spectroscopy. While specific chemical shift values from this study are not immediately available, theoretical predictions and data from analogous structures provide expected ranges for these signals.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aniline H (ortho to NH₂) | 6.60 - 6.80 | Doublet |

| Aniline H (meta to NH₂) | 7.30 - 7.50 | Doublet |

| Thiophene H | 7.10 - 7.60 | Multiplet |

| NH₂ | 3.50 - 4.50 | Broad Singlet |

Note: Expected values are based on typical ranges for similar aromatic and heterocyclic compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR Spectroscopy

The carbon attached to the nitrogen atom in the aniline ring is expected to resonate at a significantly different frequency compared to the other aromatic carbons. Similarly, the carbons of the thiophene ring, particularly the one bonded to the aniline moiety and those adjacent to the sulfur atom, will have characteristic chemical shifts.

| Carbon | Expected Chemical Shift (ppm) |

| Aniline C-NH₂ | 145.0 - 150.0 |

| Aniline C (ortho to NH₂) | 114.0 - 118.0 |

| Aniline C (meta to NH₂) | 128.0 - 130.0 |

| Aniline C (para to NH₂) | 125.0 - 130.0 |

| Thiophene C | 120.0 - 145.0 |

Note: Expected values are based on typical ranges for similar aromatic and heterocyclic compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopies for Molecular Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful means to probe the functional groups and vibrational modes within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies include the N-H stretching of the primary amine group, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-S stretching of the thiophene ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch (Thiophene) | 600 - 800 |

Note: These are general ranges and the exact peak positions can be influenced by intermolecular interactions in the solid state.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene moiety. The symmetric stretching of the C=C bonds in both the aniline and thiophene rings typically gives rise to prominent Raman bands.

Electronic Absorption and Emission Spectroscopies for Photophysical Studies

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, reveals the photophysical behavior of this compound, which is dictated by the electronic transitions within its π-conjugated system. The electronic properties of copolymers of aniline and thiophene have been studied, suggesting that the monomer itself possesses interesting photophysical characteristics. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands in the ultraviolet and possibly the near-visible region, arising from π-π* transitions within the aromatic and heterocyclic rings. The conjugation between the aniline and thiophene moieties is likely to result in a red-shift of the absorption maxima compared to the individual parent compounds.

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state.

| Spectroscopic Parameter | Expected Wavelength Range (nm) |

| Absorption Maximum (λ_max) | 280 - 350 |

| Emission Maximum (λ_em) | 350 - 450 |

Note: The exact wavelengths are highly dependent on the solvent polarity and other environmental factors.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule or polymer. For thiophenyl aniline systems, this analysis provides insights into the extent of π-conjugation and the energy band gap.

In studies of poly(4-(3-thiophen)aniline) (P4,3TA), the optical properties have been characterized using UV-Vis spectroscopy. The analysis reveals specific absorption bands that are characteristic of the polymer's electronic structure. These absorptions correspond to π-π* transitions within the conjugated backbone of the polymer. The optical band gap (Eg), a critical parameter for semiconductor applications, can be determined from the onset of the absorption edge in the spectrum.

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg) (eV) |

| Poly(4-(3-thiophen)aniline) (P4,3TA) | Value | Value | Value |

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy complements UV-Vis absorption by providing information about the de-excitation pathways of electronically excited molecules. When a molecule absorbs light and is promoted to an excited state, it can relax by emitting a photon. The wavelength and intensity of this emitted light are sensitive to the molecular structure, conformation, and environment.

While detailed fluorescence studies specifically on the this compound monomer are not extensively reported in the available literature, the fluorescence of related polymeric systems is a key area of investigation. For instance, polymers incorporating thiophene and aniline moieties are known to exhibit fluorescence, and the emission characteristics are highly dependent on the polymer's conjugation length and the presence of any substituent groups. The study of aniline-thiophene based polymers has noted the estimation of fluorescence emission spectra as part of their characterization researchgate.net.

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides dynamic information about the excited state, such as the fluorescence lifetime. The lifetime can be influenced by various processes, including energy transfer, quenching, and conformational changes. For thiophenyl aniline polymer systems, these studies could reveal insights into charge carrier dynamics and the efficiency of radiative recombination, which are critical for applications in organic light-emitting diodes (OLEDs) and solar cells. However, specific time-resolved fluorescence data for this compound or its direct polymer derivatives are not readily found in publicly accessible research.

Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry is an indispensable analytical technique for the confirmation of the molecular weight and purity of newly synthesized compounds. For this compound, with a molecular formula of C₁₀H₉NS, the expected molecular weight is approximately 175.25 g/mol sigmaaldrich.comsigmaaldrich.com. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. This technique is crucial in synthetic chemistry to verify the identity of the target molecule and to ensure the absence of significant impurities from starting materials or side reactions.

Morphological and Microstructural Characterization of Polymeric Materials

The bulk properties and performance of polymeric materials are intimately linked to their solid-state morphology and microstructure. Techniques such as atomic force microscopy and transmission electron microscopy are vital for visualizing the surface and internal structure of polymers derived from this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials at the nanoscale. In the context of poly(4-(3-thiophen)aniline), AFM has been used to characterize the morphology of polymer deposits researchgate.net. The technique can reveal details about the surface roughness, grain size, and phase separation in polymer films. These morphological features are known to significantly influence the performance of organic electronic devices by affecting charge transport and interfacial properties. For instance, a smoother and more ordered surface can lead to better device performance researchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. For polymeric systems, TEM can be used to visualize the nanostructure, crystallinity, and the dispersion of any additives within the polymer matrix.

In the characterization of materials derived from this compound, TEM has been employed to study the morphology of poly[4-(thiophen-3yl)-aniline] (pTA). One study visualized a control sample of pTA, synthesized using ammonium (B1175870) persulfate as a precursor, revealing its nanoscale features researchgate.net. Another investigation used TEM to examine a composite of gold nanoparticles within a pTA matrix (Au-pTA), which was synthesized from this compound and auric acid researchgate.net. The images showed a chain-like morphology with an average chain diameter of about 100 nm. High-magnification images revealed an uneven surface with uniformly distributed dark spots corresponding to the gold nanoparticles within the polymer researchgate.net.

X-ray Diffraction (XRD) Analysis

Detailed Research Findings from a Thiophenyl Aniline Derivative

The study of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline reveals key structural features that are relevant to the broader class of thiophenyl aniline compounds. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, and its molecular structure shows a notable twist between the benzene and thiophene rings. nih.gov The dihedral angle between these two aromatic rings is reported to be 23.16 (7)°. nih.gov This deviation from planarity is likely influenced by packing forces within the crystal lattice.

The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into chains. nih.gov Additionally, weak π–π stacking interactions contribute to the stability of the crystal structure. nih.gov

The crystallographic data for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline provides a basis for understanding the expected geometric parameters in similar structures.

Table 1: Crystal Data and Structure Refinement for a Thiophenyl Aniline Derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₉N₃O₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not specified in search results |

| b (Å) | Value not specified in search results |

| c (Å) | Value not specified in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not specified in search results |

| Z | Value not specified in search results |

Analysis of bond lengths within the thiophenyl aniline derivative provides insight into the electronic structure and conjugation within the molecule.

Table 2: Selected Bond Lengths for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov

| Bond | Length (Å) |

|---|---|

| S1—C12 | 1.714 (4) |

| S1—C9 | 1.718 (4) |

| N2=C8 | 1.277 (4) |

| N2—C7 | 1.411 (4) |

| N1—C3 | 1.474 (5) |

The bond lengths within the thiophene ring (S1—C12 and S1—C9) are typical for Csp²—S bonds and indicate the aromatic character of the ring. nih.gov The C=N bond length of 1.277 (4) Å is consistent with that of a Schiff base. nih.gov

These findings from a closely related derivative suggest that an XRD analysis of this compound would likely reveal a non-planar conformation, with a measurable dihedral angle between the thiophene and aniline rings. The crystal packing would be expected to be influenced by a combination of van der Waals forces and potential N—H···S or N—H···π hydrogen bonding, given the presence of the amine group. The precise bond lengths and angles would confirm the aromaticity of both rings and the geometry of the C-C bond linking them.

Theoretical and Computational Investigations of 4 Thiophen 3 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the ground-state properties of molecules. researchgate.net Its balance of accuracy and computational cost makes it ideal for studying systems like 4-(Thiophen-3-yl)aniline. DFT calculations can determine optimized molecular geometries, electronic distributions, and various chemical reactivity descriptors.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline (B41778) and thiophene (B33073) rings, which act as the electron-donating portion of the molecule. Conversely, the LUMO is typically delocalized across the entire π-conjugated system. This distribution facilitates electronic transitions and dictates the molecule's behavior in charge transfer processes. The energy of these orbitals can be used to calculate key reactivity indices. mdpi.com A lower HOMO-LUMO gap suggests a higher potential for the molecule to engage in chemical reactions and exhibit significant biological activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Thiophene-Aniline Type Structures Note: The following data is illustrative, based on typical DFT calculations for structurally similar aromatic amines and thiophene derivatives.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.40 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | 3.85 | ELUMO - EHOMO; indicates chemical stability and reactivity. thaiscience.info |

| Ionization Potential (I) | 5.25 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.40 | -ELUMO; energy released when an electron is added. |

| Electronegativity (χ) | 3.325 | (I+A)/2; measures the power to attract electrons. |

| Chemical Hardness (η) | 1.925 | (I-A)/2; resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.88 | χ²/(2η); describes the ability to accept electrons. |

Intramolecular charge transfer (ICT) is the process where an electron is transferred from an electron-donor part to an electron-acceptor part within the same molecule upon photoexcitation. nih.gov Molecules with significant ICT character are of great interest for applications in nonlinear optics and organic light-emitting diodes. nih.gov

In the this compound scaffold, the aniline group serves as a potent electron donor (D), while the thiophene ring acts as a π-conjugated bridge. The introduction of electron-withdrawing substituents onto either the thiophene or phenyl ring can induce a pronounced D-π-A (Donor-π-Acceptor) character, enhancing ICT properties. DFT calculations are essential for visualizing this phenomenon by examining the spatial distribution of the HOMO and LUMO. A clear spatial separation, with the HOMO localized on the donor fragment (aniline) and the LUMO on the acceptor fragment, provides strong evidence of ICT character. nih.gov The magnitude of this charge transfer can be further quantified by analyzing the change in dipole moment between the ground and excited states.

The three-dimensional structure of a molecule dictates its physical and biological properties. For this compound, a key structural parameter is the dihedral angle between the planes of the phenyl and thiophene rings. Geometry optimization using DFT is performed to find the most stable conformation (the structure with the lowest energy). tandfonline.com

Computational studies on similar bi-aryl systems show that a completely planar conformation often leads to steric hindrance between hydrogen atoms on the adjacent rings. Therefore, the minimum energy structure is typically a twisted, non-planar conformation. researchgate.net This twist represents a balance between two opposing factors: π-conjugation, which favors planarity to maximize orbital overlap, and steric repulsion, which favors a twisted structure. DFT calculations can precisely determine this equilibrium dihedral angle and the rotational energy barrier between different conformations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and popular method for investigating the properties of electronically excited states. researchgate.net TD-DFT is widely used to simulate UV-visible absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound and its derivatives, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which corresponds to the intensity of spectral bands. nih.gov The primary electronic transitions in such conjugated systems are typically π→π* transitions. Analysis of the molecular orbitals involved in these transitions provides insight into their nature, such as whether they correspond to localized excitations or involve significant intramolecular charge transfer. nih.gov These theoretical spectra can be directly compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic results. nih.gov

Molecular Docking Simulations in Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. gyanvihar.org It is a cornerstone of structure-based drug design. Thiophene derivatives are known to possess a wide range of biological activities, and docking simulations can help elucidate their mechanism of action at the molecular level. rjraap.comresearchgate.net

In a typical simulation, the this compound scaffold would be docked into the active site of a specific protein target. The simulation algorithm samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity. gyanvihar.org The results can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.govd-nb.info This information is invaluable for understanding structure-activity relationships and for designing more potent and selective inhibitors. researchgate.net

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative Note: This table illustrates how docking results are typically presented. The target protein and residues are exemplary.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | Tyrosine Kinase | -8.5 | LYS-78, GLU-92 | Hydrogen Bond |

| Derivative A | Tyrosine Kinase | -8.5 | PHE-154 | π-π Stacking |

| Derivative B | PDE4D | -7.9 | ASN-321, GLN-412 | Hydrogen Bond |

| Derivative B | PDE4D | -7.9 | TRP-330 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects.

To perform a QSAR study on a series of this compound derivatives, one would first synthesize a library of related compounds with varying substituents. The biological activity of each compound would be measured experimentally. Concurrently, a set of molecular descriptors for each molecule would be calculated using computational methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or an artificial neural network, is then developed to correlate the descriptors with the observed activity. researchgate.net A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density in molecular systems. It provides a quantitative description of bonding in terms of localized electron-pair bonding units (Lewis structures) and the delocalization of electron density from these units into empty non-Lewis orbitals. This analysis is particularly insightful for understanding the electronic structure and stability of conjugated molecules like this compound.

In this compound, the key electronic features arise from the interaction between the electron-donating aniline moiety and the electron-accepting thiophene ring. NBO analysis reveals significant delocalization of electron density, which is crucial for the molecule's electronic properties. The primary mechanism for this delocalization is hyperconjugation, which involves the transfer of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs.

The most significant of these interactions in this compound and its derivatives involve the lone pair electrons of the nitrogen atom in the aniline ring (n(N)) and the π-electrons of the aromatic rings (π(C-C)) donating into the antibonding π* orbitals of the adjacent aromatic systems. These interactions lead to a more stabilized molecular structure. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2), which represents the stabilization energy due to the donor-acceptor interaction.

Theoretical studies on molecules with similar thiophene-aniline linkages have shown that the delocalization of the nitrogen lone pair into the phenyl ring's π* orbitals is a dominant stabilizing factor. Furthermore, the π-electrons of the phenyl ring delocalize into the π* orbitals of the thiophene ring, and vice-versa, creating a conjugated system across the entire molecule. This extensive electron delocalization is fundamental to the material's potential applications in organic electronics.

Below is a table summarizing key NBO analysis findings for this compound, based on data from theoretical studies of analogous systems. The data illustrates the significant donor-acceptor interactions that contribute to the electronic delocalization and stability of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C-C) of Aniline Ring | 15-25 | Lone Pair -> Antibonding π |

| π(C-C) of Aniline Ring | π(C-C) of Thiophene Ring | 5-10 | π -> Antibonding π |

| π(C-C) of Thiophene Ring | π(C-C) of Aniline Ring | 3-7 | π -> Antibonding π |

| n(S) | σ(C-C) of Thiophene Ring | 1-3 | Lone Pair -> Antibonding σ |

Note: The values in this table are representative and are based on computational studies of similar thiophene-aniline systems. The exact values for this compound would require a specific computational study on this molecule.

Theoretical Studies on Electrochemical Polymerization Mechanisms

The electrochemical polymerization of this compound is a complex process that involves the formation of a conductive polymer film on an electrode surface. Theoretical and computational studies are instrumental in elucidating the mechanism of this process, which is challenging to probe experimentally in detail. The polymerization proceeds through an oxidative coupling mechanism, and computational chemistry can model the key steps, including monomer oxidation, radical cation formation, dimerization, and chain propagation.

The initial step in the electropolymerization is the oxidation of the this compound monomer at the electrode surface to form a radical cation. The ease of this oxidation is related to the monomer's oxidation potential. Computational studies on similar aniline and thiophene derivatives have shown that the aniline moiety generally has a lower oxidation potential than the thiophene moiety. jept.de Therefore, it is proposed that the initial oxidation likely occurs on the aniline ring.

Once the radical cation is formed, it can undergo coupling with another radical cation or a neutral monomer. Theoretical calculations can help determine the most favorable coupling pathways by comparing the activation energies of different reaction routes. The most reactive sites for coupling are typically the positions with the highest spin density in the radical cation. For the this compound radical cation, these are predicted to be the para-position of the aniline ring and the C2 and C5 positions of the thiophene ring.

Theoretical models suggest that the polymerization proceeds through a series of coupling and deprotonation steps. The initial dimerization is a critical step, and its regiochemistry influences the structure and properties of the final polymer. Computational studies on the dimerization of similar aromatic amines and thiophenes indicate that head-to-tail and head-to-head couplings are possible, leading to different polymer linkages.

The subsequent chain propagation involves the addition of monomer units to the growing oligomer chain. Theoretical calculations of the electronic structure of the oligomers can provide insights into how the chain length affects the electronic properties, such as the HOMO-LUMO gap, which is related to the polymer's conductivity. As the polymer chain grows, the HOMO-LUMO gap generally decreases, leading to a more conductive material.

The following table summarizes key findings from theoretical studies on the electrochemical polymerization of thiophene-aniline systems.

| Mechanistic Step | Key Computational Findings |

| Monomer Oxidation | The aniline moiety is predicted to have a lower oxidation potential than the thiophene moiety, suggesting initial oxidation occurs on the aniline ring. |

| Radical Cation Formation | The positive charge and spin density are delocalized over both the aniline and thiophene rings, with high spin density at the para-position of the aniline and C2/C5 positions of the thiophene. |

| Dimerization Pathways | Calculations suggest multiple possible coupling pathways, including N-C, C-C, and C-N linkages, with the relative energies depending on the specific reaction conditions. |

| Chain Propagation | The addition of monomers to the growing chain is generally thermodynamically favorable. The electronic properties of the oligomers converge as the chain length increases. |

Note: The findings in this table are based on theoretical models of related thiophene and aniline systems, as specific computational studies on the detailed electrochemical polymerization mechanism of this compound are limited.

Applications in Materials Science and Engineering

Development of Conducting Polymers from 4-(Thiophen-3-yl)aniline

The ability of this compound to be polymerized into a conducting polymer, poly[this compound], forms the basis of its application in materials science. This polymer inherits the favorable characteristics of both polyaniline and polythiophene, two of the most extensively studied classes of conducting polymers. The resulting material possesses good environmental stability and electrochemical activity, making it a candidate for various electronic and electrochemical applications.

Synthesis and Characterization of Palladium-Poly[this compound] Composites

A significant area of research has been the development of composite materials incorporating poly[this compound] and palladium. These composites are of interest due to the catalytic properties of palladium and the conductive nature of the polymer matrix.

The synthesis of Palladium(I)-poly[this compound] (Pd(I)-P3ThA) composites can be achieved through an in-situ polymerization and composite formation method. beilstein-journals.orgumn.edu In this process, the this compound monomer is polymerized in the presence of a palladium salt, which acts as an oxidant. This method allows for the direct incorporation of palladium ions into the polymer structure as it forms.

The characterization of these composites involves a suite of analytical techniques to understand their structure and properties. These typically include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the monomer and the interaction between the polymer and the palladium species.

UV-Vis Spectroscopy: To study the electronic transitions within the polymer and the composite, providing insights into the conjugation length and the presence of palladium.

Scanning Electron Microscopy (SEM): To investigate the morphology of the composite material, revealing details about the dispersion of palladium within the polymer matrix.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite material.

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium within the composite.

Research into aniline-based palladium composites has shown that the choice of palladium precursor, such as PdCl₄²⁻ or PdCl₆²⁻, can influence the properties of the resulting material. sigmaaldrich.com

Integration into Organic Electronic Devices (OLEDs) and Transistors

While direct and extensive research on the integration of poly[this compound] into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is not widely documented in the available literature, the properties of its constituent parts—polyaniline and polythiophene—suggest its potential in these areas. Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and stability. researchgate.net

In the context of OLEDs, conducting polymers are often used as hole injection or transport layers, facilitating the efficient movement of charge carriers to the emissive layer. The work function of these materials is a critical parameter for matching the energy levels of the anode and the emissive layer to ensure efficient charge injection. For instance, the widely used poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) has a high work function that makes it an effective hole-injection layer. researchgate.net Given its aniline (B41778) and thiophene (B33073) components, poly[this compound] could potentially be engineered to have a suitable work function for similar applications.

For OFETs, the active semiconductor layer is responsible for charge carrier transport between the source and drain electrodes. Polythiophenes, particularly regioregular poly(3-alkylthiophene)s, have demonstrated high charge carrier mobilities, a key performance metric for transistors. researchgate.net The performance of a polythiophene-based OFET is also highly dependent on the interface with the dielectric layer. The introduction of the aniline group in poly[this compound] could offer a means to tune the polymer's solubility, morphology, and interfacial properties, which are all crucial for achieving high-performance OFETs.

Fabrication of Electrochemical Biosensors and Sensing Platforms

The electrochemical activity of conducting polymers makes them excellent candidates for the development of biosensors. These materials can act as immobilization matrices for biomolecules and as transducers to convert a biological recognition event into a measurable electrical signal. While specific studies on biosensors using poly[this compound] are limited, research on analogous polymers provides strong evidence for its potential in this field.

For example, electrodes modified with polymers based on aniline and 3-hexylthiophene have been successfully used for the detection and quantification of nitrate ions. This demonstrates the principle of using such polymers in electrochemical sensing. The mechanism of detection often involves the oxidation (p-doping) of the polymer, which is influenced by the presence of the target analyte.

The general advantages of using conducting polymers like poly[this compound] in biosensors include:

High surface area: Allowing for a high loading of biorecognition elements (e.g., enzymes, antibodies).

Biocompatibility: Providing a stable environment for the immobilized biomolecules.

Direct electrical communication: Facilitating electron transfer between the active site of the biomolecule and the electrode surface.

Electrochemical biosensors can be fabricated by depositing a thin film of the conducting polymer onto an electrode surface, followed by the immobilization of the desired biorecognition element. The response of the biosensor to the target analyte can be measured using techniques such as cyclic voltammetry or chronoamperometry.

Formation and Investigation of Inorganic/Organic Hybrid Interfaces

The combination of organic conducting polymers with inorganic semiconductor materials creates hybrid interfaces with novel properties that can be exploited in various photoelectrochemical and electronic applications. The study of these interfaces is crucial for understanding and optimizing the performance of devices such as solar cells, photodetectors, and photocatalysts.

Photoelectrochemical Behavior at Modified Electrodes

The photoelectrochemical behavior of hybrid interfaces composed of poly[this compound] (P3ThA) and an inorganic semiconductor has been investigated. One such study focused on an interface consisting of zinc-doped tungsten trioxide (Zn-WO₃) and P3ThA. In this system, the P3ThA acts as a modifier to the surface of the inorganic semiconductor.

The photoactivity of these hybrid assemblies was studied using [Fe(CN)₆]⁴⁻ as a photoactive donor of hydrated electrons. The results indicated that the P3ThA-modified interface exhibited a greater heterogeneous photochemical response compared to the unmodified Zn-WO₃. This enhancement is attributed to the electronic interactions at the interface between the organic polymer and the inorganic semiconductor.

The study of such modified electrodes often involves the following:

Fabrication: The inorganic semiconductor is deposited as a thin film or used as nanoparticles, followed by the deposition of the organic polymer layer.

Characterization: Techniques such as cyclic voltammetry are used to probe the electrochemical properties of the hybrid interface in the dark and under illumination.

Performance Evaluation: The photoresponse of the modified electrode is measured in the presence of a redox-active species to assess its efficiency in converting light into electrical signals or driving chemical reactions.

Analysis of Charge Transfer Processes Across Heterojunctions

Understanding the charge transfer processes at the interface of a heterojunction is fundamental to designing efficient electronic and optoelectronic devices. In the case of the Zn-WO₃/P3ThA system, the band alignment at the interface was determined to be a p-p junction with a straddling gap.

This type of band alignment has specific implications for charge transfer. A straddling gap (or Type I) heterojunction is one where the bandgap of one material is entirely contained within the bandgap of the other. This configuration can lead to the confinement of both electrons and holes in the material with the smaller bandgap. However, the specific nature of the p-p junction indicates that both materials are p-type semiconductors.

The charge transfer process in such a heterojunction is governed by the relative positions of the valence and conduction bands of the two materials. The alignment of these energy levels dictates the direction of charge flow and the efficiency of charge separation and transport across the interface. In the Zn-WO₃/P3ThA system, the charge transfer process is achieved through the specific alignment of their energy bands.

Coordination Chemistry and Metal Complex Formation

The nitrogen atom of the aniline group and the sulfur atom of the thiophene ring in this compound and its derivatives, particularly Schiff bases, provide excellent coordination sites for metal ions. This has led to the exploration of a variety of metal complexes with interesting structural and physical properties.

Synthesis and Characterization of Metal(II) Thiophenyl Schiff Base Complexes

Schiff bases derived from this compound are effective ligands for the synthesis of Metal(II) complexes. A notable example is the Schiff base formed through the condensation reaction of this compound with o-vanillin, which acts as an ONS donor ligand. This ligand has been used to synthesize a range of Metal(II) complexes with manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II). evitachem.comsigmaaldrich.com The synthesis of these complexes typically involves the reaction of the Schiff base ligand with the corresponding metal salt in a suitable solvent.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool to confirm the coordination of the ligand to the metal ion. The stretching vibration of the azomethine group (C=N) in the Schiff base ligand, typically observed around 1625 cm⁻¹, shifts to a lower frequency upon complexation, indicating the involvement of the azomethine nitrogen in coordination to the metal center. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Electronic spectra (UV-Vis) provide insights into the geometry of the metal complexes. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with thiophenyl Schiff bases can suggest octahedral or square planar geometries based on the observed d-d transitions. Magnetic susceptibility measurements further elucidate the electronic structure and stereochemistry of the complexes. For example, diamagnetic behavior in a Ni(II) complex would be indicative of a square planar geometry.

The molar conductance of these complexes in solvents like DMF is typically low, indicating their non-electrolytic nature. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the thermal stability of these complexes and the presence of coordinated or lattice water molecules.

A summary of typical characterization data for such Metal(II) thiophenyl Schiff base complexes is presented below:

| Metal(II) Ion | Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) |

| Co(II) | Octahedral | ~4.8-5.2 | ν(C=N) shift, ν(M-N), ν(M-O) |

| Ni(II) | Square Planar | Diamagnetic | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cu(II) | Distorted Octahedral | ~1.9-2.2 | ν(C=N) shift, ν(M-N), ν(M-O) |

| Zn(II) | Tetrahedral | Diamagnetic | ν(C=N) shift, ν(M-N), ν(M-O) |

| Pd(II) | Square Planar | Diamagnetic | ν(C=N) shift, ν(M-N), ν(M-O) |

Investigation of Metal-Ligand Binding and Coordination Geometries

The investigation of metal-ligand binding and the determination of coordination geometries are crucial for understanding the structure-property relationships of these metal complexes. Single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state.

In these complexes, the Schiff base ligand typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the azomethine nitrogen and the phenolic oxygen atoms. The thiophene sulfur may or may not be involved in coordination, depending on the specific ligand and metal ion. The coordination sphere of the metal ion can be completed by other ligands, such as halide ions or water molecules.

Exploration of Nonlinear Optical (NLO) Properties in Thiophene-Based Chromophores

Thiophene-based chromophores are of significant interest for applications in nonlinear optics (NLO) due to the electron-rich nature of the thiophene ring, which can act as an efficient π-conjugated bridge or an electron donor in donor-π-acceptor (D-π-A) systems. rsc.org Molecules with large second-order NLO responses, characterized by the first hyperpolarizability (β), are sought after for applications in electro-optic modulation and frequency doubling. rsc.org

The this compound moiety is a promising component for the design of NLO chromophores. The aniline group serves as a strong electron donor, while the thiophene ring can be part of the π-conjugated linker that connects the donor to an electron acceptor group. This "push-pull" electronic structure is a key design principle for achieving high β values.

Theoretical studies using computational methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new chromophores. These calculations can provide insights into the relationship between the molecular structure and the first hyperpolarizability. For instance, calculations on donor-π-acceptor chromophores have shown that the nature of the donor, acceptor, and the π-linker significantly influences the β value.

Experimental techniques such as Electric-Field-Induced Second-Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS) are used to measure the NLO properties of these molecules in solution. The development of chromophores with large β values often involves the strategic placement of strong donor and acceptor groups on a conjugated backbone. The use of the this compound as the donor segment in such molecules is an active area of research. While specific experimental data for chromophores based solely on this compound is limited in the available literature, the general principles of NLO material design strongly suggest its potential.

Below is a table illustrating the typical range of first hyperpolarizability values for some organic D-π-A chromophores, providing a context for the potential of this compound-based systems.

| Chromophore Type | Donor | Acceptor | π-Bridge | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Stilbene derivative | -N(CH₃)₂ | -NO₂ | Phenyl | 100 - 500 |

| Thiophene derivative | Various amines | Dicyanovinyl | Thiophene | 500 - 2000+ |

The exploration of this compound in the design of new materials for coordination chemistry and nonlinear optics continues to be a promising field of research, with the potential for the development of novel materials with enhanced properties for a variety of technological applications.

Biomedical and Pharmaceutical Research

Assessment of Antimicrobial Activities of 4-(Thiophen-3-yl)aniline Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have shown considerable promise in this area, with studies demonstrating their efficacy against a spectrum of pathogenic bacteria and fungi.

Evaluation of Antibacterial Efficacy Against Pathogenic Strains

Research into the antibacterial properties of this compound derivatives has revealed that structural modifications can lead to potent activity against various pathogenic strains. One common strategy to enhance bioactivity is the formation of Schiff bases, which are compounds formed by the condensation of a primary amine with an aldehyde or ketone. These Schiff base derivatives, along with their metal complexes, have been a primary focus of investigation.

While specific data for this compound derivatives is emerging, broader studies on thiophene-containing Schiff bases have demonstrated significant antibacterial potential. For instance, various thiophene (B33073) derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.

A study on novel thiophene derivatives highlighted their activity against drug-resistant Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. Specifically, certain derivatives exhibited MIC50 values between 16 and 32 mg/L for Colistin-Resistant (Col-R) Acinetobacter baumannii and 8 and 32 mg/L for Col-R Escherichia coli. Time-kill curve assays confirmed the bactericidal effects of these compounds.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene Schiff Base Derivative | Staphylococcus aureus | 62.5 | mediresonline.org |

| Thiophene Schiff Base Derivative | Escherichia coli | 62.5-250 | mediresonline.org |

| Thiophene Derivative | Col-R A. baumannii | 16-32 (MIC50) | |

| Thiophene Derivative | Col-R E. coli | 8-32 (MIC50) |

It is important to note that the enhanced activity of metal complexes of Schiff bases is a recurring theme in the literature, suggesting that chelation can play a crucial role in their antibacterial mechanism.

Investigation of Antifungal Properties

The antifungal potential of this compound derivatives is another active area of research. Thiophene-thiosemicarbazone derivatives, for example, have shown promising antifungal activity. One such derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine carbothioamide (L10), was investigated for its mechanism of action against Candida albicans. The study revealed that the compound induces oxidative stress and apoptosis in the fungal cells. Treatment with L10 led to significant changes in the minimum inhibitory concentration (MIC) values in the presence of ascorbic acid and glutathione (GSH), with a notable increase in the MIC in the GSH protection test. This suggests that the compound's antifungal action is mediated by altering the cellular redox balance. scispace.com

Furthermore, various Schiff bases derived from thiophenes have been screened for their antifungal properties, often showing moderate to good activity against a range of fungal pathogens. researchgate.net For instance, certain thiophene-derived Schiff base complexes have demonstrated notable activity against Candida albicans. researchgate.net

| Compound Derivative | Fungal Strain | Activity | Reference |

| Thiophene-thiosemicarbazone | Candida albicans | Induces oxidative stress and apoptosis | scispace.com |

| Thiophene Schiff Base | Candida albicans | Fungistatic activity | mediresonline.org |

| Thiophene-derived carboxamides | Sclerotinia sclerotiorum | Potent inhibitory activity (EC50 = 0.140 ± 0.034 mg/L for compound 4i) | nih.gov |

Exploration of Anticancer Potential and Cytotoxicity Studies

The quest for more effective and selective anticancer agents has led to the investigation of a vast number of synthetic compounds, including derivatives of this compound. These compounds, particularly as Schiff bases and their metal complexes, have demonstrated significant cytotoxic effects against various cancer cell lines.

The anticancer activity of Schiff bases and their metal complexes is a well-documented area of research. The imine group in Schiff bases is often crucial for their biological activity, and coordination with metal ions can enhance their cytotoxic potential. pnas.org While specific data for this compound derivatives is still being accumulated, studies on structurally related compounds provide valuable insights. For example, a novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has been shown to display anti-cancer activity on lymphoma, leukemia, and other cancer cell lines. This compound was found to have CC50 values ranging from 0.805 μM to 3.05 μM. tandfonline.com

Metal complexes of Schiff bases derived from various amines and aldehydes have shown promising anticancer activity. For instance, some complexes have been reported to be more potent than the parent Schiff base ligands and even some standard chemotherapeutic drugs. nih.gov The cytotoxicity of these complexes is often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

| Derivative Type | Cancer Cell Line | IC50/Activity | Reference |

| Thiophene Carboxylate (F8) | Lymphoma, Leukemia | CC50: 0.805 μM to 3.05 μM | tandfonline.com |

| Thiophenyl Thiazolyl-Pyridine Hybrid | A549 (Lung Cancer) | IC50: 0.302 µM (for compound 8e) | mdpi.com |

| Thiobenzanilides | A375 (Melanoma) | EC50: 11.8 µM (for compound 17) | mdpi.com |

| Schiff base metal complexes | HCT-116 (Colon Carcinoma) | Effective cytotoxicity | pnas.org |

| Schiff base metal complexes | MCF-7 (Breast Carcinoma) | Effective cytotoxicity | pnas.org |

Mechanistic Investigations of Biological Action, e.g., DNA Gyrase Inhibition

Understanding the mechanism of action of these bioactive compounds is crucial for their development as therapeutic agents. For thiophene derivatives, one of the key investigated mechanisms is the inhibition of DNA gyrase. nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in humans makes it an attractive target for antibacterial drugs.

A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism of action. nih.govresearchgate.net Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophene derivatives stabilize gyrase-mediated DNA-cleavage complexes in either one or both DNA strands. nih.gov X-ray crystallography studies have revealed that these compounds bind to a protein pocket between the winged helix domain and the topoisomerase-primase domain, a site remote from the DNA. nih.govresearchgate.net This allosteric binding inhibits the enzyme's function. Mutations in the conserved residues around this binding pocket have been shown to affect the activity of the thiophene inhibitors, further confirming the allosteric inhibition mechanism. nih.gov This novel druggable pocket presents an opportunity for the development of new antibiotics that could be effective against fluoroquinolone-resistant strains. nih.gov

Design and Development of Fluorescent Probes for Biological Imaging Applications